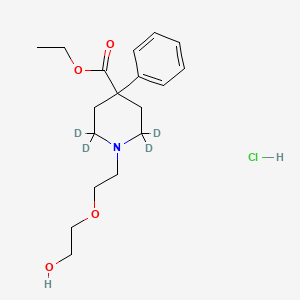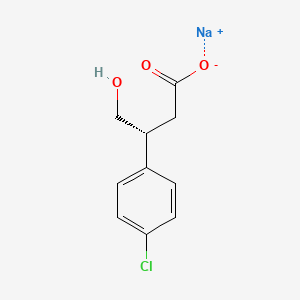
(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenyl group, a hydroxybutyric acid moiety, and a sodium salt, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and ®-3-hydroxybutyric acid.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, along with catalysts such as sodium hydroxide or potassium carbonate.
Reaction Steps: The key steps in the synthesis involve the condensation of 4-chlorobenzaldehyde with ®-3-hydroxybutyric acid, followed by the formation of the sodium salt through neutralization with sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of ®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as crystallization and purification to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-4-hydroxybutyric Acid: Lacks the sodium salt component, which may affect its solubility and reactivity.
4-Chlorophenylacetic Acid: Shares the chlorophenyl group but has a different overall structure and properties.
4-Hydroxybutyric Acid: Lacks the chlorophenyl group, resulting in different chemical and biological activities.
Uniqueness
®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt is unique due to the combination of its structural features, including the chlorophenyl group, hydroxybutyric acid moiety, and sodium salt
Propiedades
Fórmula molecular |
C10H10ClNaO3 |
|---|---|
Peso molecular |
236.63 g/mol |
Nombre IUPAC |
sodium;(3R)-3-(4-chlorophenyl)-4-hydroxybutanoate |
InChI |
InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1/t8-;/m0./s1 |
Clave InChI |
YNPCWJFLKBMRIL-QRPNPIFTSA-M |
SMILES isomérico |
C1=CC(=CC=C1[C@@H](CC(=O)[O-])CO)Cl.[Na+] |
SMILES canónico |
C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


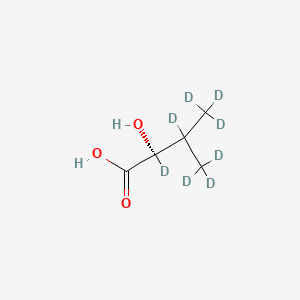
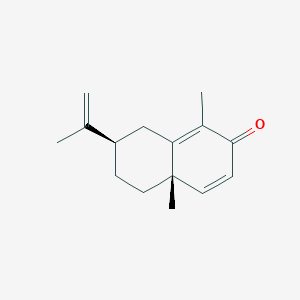
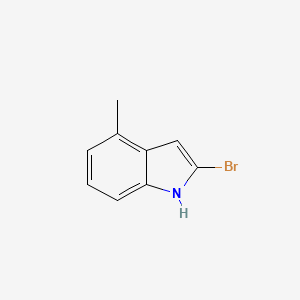
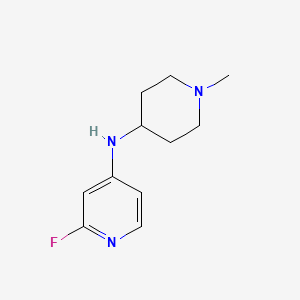
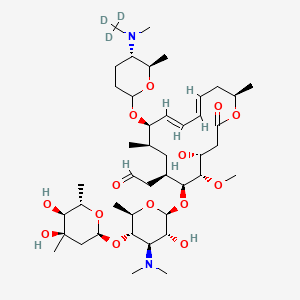
![(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one](/img/structure/B13437087.png)

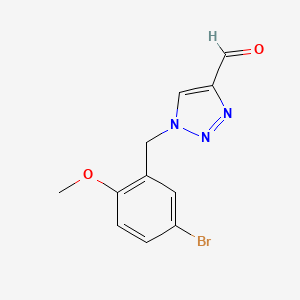
![5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide](/img/structure/B13437096.png)
![5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate; (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[N'-hydroxy-N-[(1H-imidazol-1-yl)carbonyl]carbamimidoyl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate](/img/structure/B13437117.png)
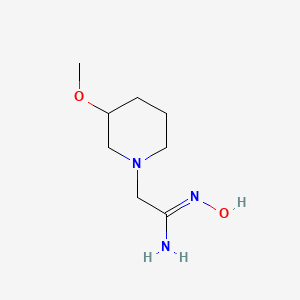

![6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]](/img/structure/B13437124.png)
